molecular formula C8H13NO3 B13517414 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid

1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13517414
M. Wt: 171.19 g/mol
InChI Key: CXYASEZMCBWGJP-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their fusion. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds . This method involves the reaction of an appropriate oxetane precursor with a pyrrolidine derivative under specific conditions to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Oxetan-3-yl)piperazine hydrochloride: This compound also contains an oxetane ring but is fused to a piperazine ring instead of a pyrrolidine ring.

    Proline derivatives: Compounds like l-proline and its fluorinated analogs share structural similarities with 1-(Oxetan-3-yl)pyrrolidine-3-carboxylic acid.

Uniqueness: this compound is unique due to the combination of the oxetane and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-8(11)6-1-2-9(3-6)7-4-12-5-7/h6-7H,1-5H2,(H,10,11)

InChI Key

CXYASEZMCBWGJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2COC2

Origin of Product

United States

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